Enhanced Lipophilicity Drives Differential Solubility and Partitioning vs. Simpler α-Ketoesters
Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate exhibits a calculated LogP of 2.93 [1], significantly higher than the LogP of 2.00 estimated for ethyl 2-oxo-2-phenylacetate [2]. This increased lipophilicity, imparted by the fused fluorene ring system, directly impacts compound handling and biological partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.93 |
| Comparator Or Baseline | Ethyl 2-oxo-2-phenylacetate (ethyl phenylglyoxylate) |
| Quantified Difference | ΔLogP ≈ +0.93 |
| Conditions | In silico calculation (ACD/Labs) |
Why This Matters
Higher LogP indicates a preference for non-polar environments, making this compound a more suitable intermediate for designing lipophilic drug candidates or for use in non-aqueous reaction media.
- [1] MolAid. Fluoren-9-yl-glyoxylic acid ethyl ester | 15250-56-3. https://www.molaid.com/MS_20157056 (accessed 2026-04-18). View Source
- [2] HMDB. Showing metabocard for Ethyl Phenylglyoxylate (HMDB0062729). https://hmdb.ca/metabolites/HMDB0062729 (accessed 2026-04-18). View Source
